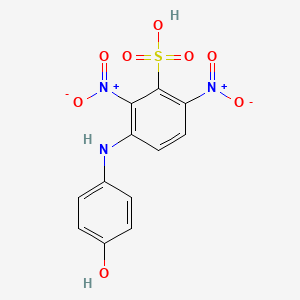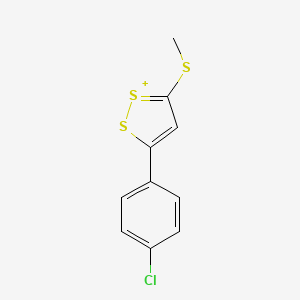
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfure de méthyle 3-(4-chlorophényl)-1λ(4),2-dithiol-5-yle est un composé chimique appartenant à la classe des thiophènes. Les thiophènes sont des composés hétérocycliques contenant un atome de soufre dans un cycle à cinq chaînons. Ce composé particulier se caractérise par la présence d'un groupe chlorophényle et d'un fragment dithiol, ce qui en fait un sujet intéressant pour diverses études chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du sulfure de méthyle 3-(4-chlorophényl)-1λ(4),2-dithiol-5-yle implique généralement la réaction du 4-chlorobenzaldéhyde avec un composé dithiol dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant comme l'éthanol ou le méthanol. Le mélange est chauffé à reflux pendant plusieurs heures pour assurer une réaction complète.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer le rendement. L'utilisation de catalyseurs et de paramètres de réaction optimisés peut encore améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le sulfure de méthyle 3-(4-chlorophényl)-1λ(4),2-dithiol-5-yle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en thiols ou d'autres formes réduites.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et autres dérivés réduits.
Substitution : Divers dérivés chlorophényliques substitués.
Applications de la recherche scientifique
Le sulfure de méthyle 3-(4-chlorophényl)-1λ(4),2-dithiol-5-yle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du sulfure de méthyle 3-(4-chlorophényl)-1λ(4),2-dithiol-5-yle implique son interaction avec diverses cibles moléculaires. Le composé peut interagir avec les enzymes et les protéines, conduisant à la modulation des voies biologiques. Le fragment dithiol est particulièrement réactif et peut former des ponts disulfure avec les groupes thiol des protéines, affectant ainsi leur fonction.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of biological pathways. The dithiol moiety is particularly reactive and can form disulfide bonds with thiol groups in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiophène : Un composé hétérocyclique plus simple avec un atome de soufre dans un cycle à cinq chaînons.
Benzothiophène : Contient un cycle benzénique fusionné avec un cycle thiophène.
Dibenzthiophène : Se compose de deux cycles benzéniques fusionnés à un cycle thiophène.
Unicité
Le sulfure de méthyle 3-(4-chlorophényl)-1λ(4),2-dithiol-5-yle est unique en raison de la présence à la fois d'un groupe chlorophényle et d'un fragment dithiol. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
46298-98-0 |
|---|---|
Formule moléculaire |
C10H8ClS3+ |
Poids moléculaire |
259.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-methylsulfanyldithiol-1-ium |
InChI |
InChI=1S/C10H8ClS3/c1-12-10-6-9(13-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3/q+1 |
Clé InChI |
DGYVRGHHMNGXKB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=[S+]SC(=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


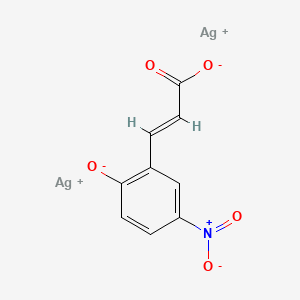
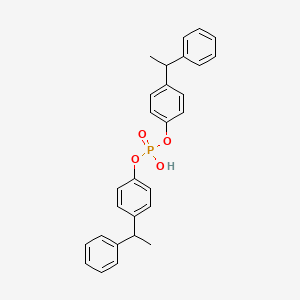


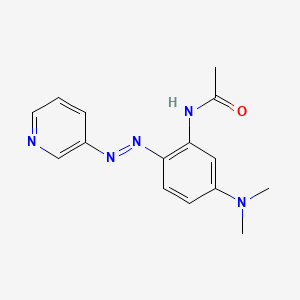
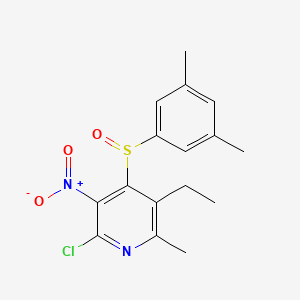


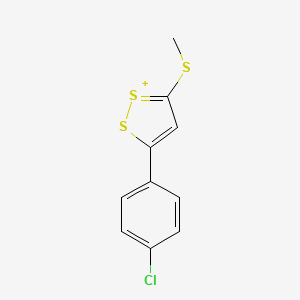

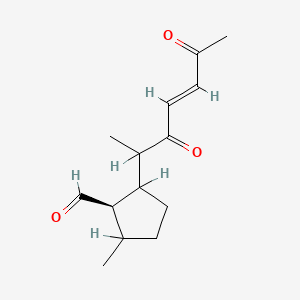
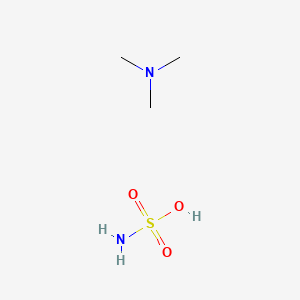
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
